Cas no 2402828-54-8 (methyl 3-amino-4,6-dibromopicolinate)

methyl 3-amino-4,6-dibromopicolinate 化学的及び物理的性質
名前と識別子
-
- methyl 3-amino-4,6-dibromopicolinate
- 2-Pyridinecarboxylic acid, 3-amino-4,6-dibromo-, methyl ester
- Methyl 3-amino-4,6-dibromopyridine-2-carboxylate
- 2402828-54-8
- EN300-7470965
- methyl3-amino-4,6-dibromopyridine-2-carboxylate
- G40219
-
- インチ: 1S/C7H6Br2N2O2/c1-13-7(12)6-5(10)3(8)2-4(9)11-6/h2H,10H2,1H3
- InChIKey: CIJAQTNXIMZFME-UHFFFAOYSA-N
- ほほえんだ: C1(C(OC)=O)=NC(Br)=CC(Br)=C1N
計算された属性
- せいみつぶんしりょう: 309.87755g/mol
- どういたいしつりょう: 307.87960g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 65.2Ų
じっけんとくせい
- 密度みつど: 1.997±0.06 g/cm3(Predicted)
- ふってん: 379.8±37.0 °C(Predicted)
- 酸性度係数(pKa): -2.01±0.10(Predicted)
methyl 3-amino-4,6-dibromopicolinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR0221XC-250mg |
methyl3-amino-4,6-dibromopyridine-2-carboxylate |
2402828-54-8 | 95% | 250mg |
$248.00 | 2025-02-14 | |
1PlusChem | 1P0221P0-1g |
methyl3-amino-4,6-dibromopyridine-2-carboxylate |
2402828-54-8 | 95% | 1g |
$574.00 | 2024-05-22 | |
1PlusChem | 1P0221P0-5g |
methyl3-amino-4,6-dibromopyridine-2-carboxylate |
2402828-54-8 | 95% | 5g |
$1544.00 | 2024-05-22 | |
Enamine | EN300-7470965-0.25g |
methyl 3-amino-4,6-dibromopyridine-2-carboxylate |
2402828-54-8 | 95% | 0.25g |
$162.0 | 2024-05-23 | |
Enamine | EN300-7470965-10.0g |
methyl 3-amino-4,6-dibromopyridine-2-carboxylate |
2402828-54-8 | 95% | 10.0g |
$1778.0 | 2024-05-23 | |
Aaron | AR0221XC-5g |
methyl3-amino-4,6-dibromopyridine-2-carboxylate |
2402828-54-8 | 95% | 5g |
$1674.00 | 2025-03-11 | |
Enamine | EN300-7470965-5.0g |
methyl 3-amino-4,6-dibromopyridine-2-carboxylate |
2402828-54-8 | 95% | 5.0g |
$1199.0 | 2024-05-23 | |
1PlusChem | 1P0221P0-10g |
methyl3-amino-4,6-dibromopyridine-2-carboxylate |
2402828-54-8 | 95% | 10g |
$2260.00 | 2024-05-22 | |
1PlusChem | 1P0221P0-100mg |
methyl3-amino-4,6-dibromopyridine-2-carboxylate |
2402828-54-8 | 95% | 100mg |
$196.00 | 2024-05-22 | |
Enamine | EN300-7470965-1.0g |
methyl 3-amino-4,6-dibromopyridine-2-carboxylate |
2402828-54-8 | 95% | 1.0g |
$414.0 | 2024-05-23 |
methyl 3-amino-4,6-dibromopicolinate 関連文献
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1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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8. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
methyl 3-amino-4,6-dibromopicolinateに関する追加情報
Methyl 3-Amino-4,6-Dibromopicolinate: A Comprehensive Overview
Methyl 3-amino-4,6-dibromopicolinate (CAS No. 2402828-54-8) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure and functional groups, has garnered attention due to its potential applications in drug development and material science. The name itself highlights key structural features: the "methyl" group indicates a simple alkyl substituent, while "3-amino" and "4,6-dibromo" denote the presence of amino and bromine atoms at specific positions on the picolinic acid backbone.
The core structure of methyl 3-amino-4,6-dibromopicolinate is derived from picolinic acid, a naturally occurring compound known for its role in various biochemical processes. The addition of amino and bromine groups introduces new chemical properties, making this compound versatile for synthetic purposes. Recent studies have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the development of novel antibiotics and anticancer agents.
One of the most notable aspects of methyl 3-amino-4,6-dibromopicolinate is its ability to act as a chelating agent. This property has been leveraged in the design of metalloenzymes and metalloproteins mimics, which are critical in understanding enzymatic mechanisms. Researchers have utilized this compound to study zinc-binding motifs, providing insights into the coordination chemistry of metalloenzymes.
In terms of synthesis, methyl 3-amino-4,6-dibromopicolinate can be prepared through a variety of methods, including substitution reactions and nucleophilic aromatic substitution. These methods often involve multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have further enhanced the efficiency of these syntheses, making large-scale production more feasible.
The application of methyl 3-amino-4,6-dibromopicolinate extends beyond traditional chemical synthesis. It has been employed as a ligand in coordination chemistry, forming stable complexes with transition metals such as copper and nickel. These complexes exhibit interesting magnetic properties and have potential applications in spintronics and magnetic storage devices.
From an environmental standpoint, methyl 3-amino-4,6-dibromopicolinate has been studied for its biodegradability and toxicity profiles. Initial findings suggest that it undergoes microbial degradation under aerobic conditions, though further research is needed to fully understand its environmental impact.
In conclusion, methyl 3-amino-4,6-dibromopicolinate (CAS No. 2402828-54-8) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical properties make it an invaluable tool for researchers exploring new frontiers in organic chemistry and materials science.
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